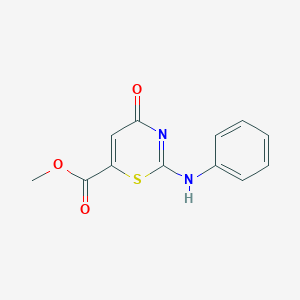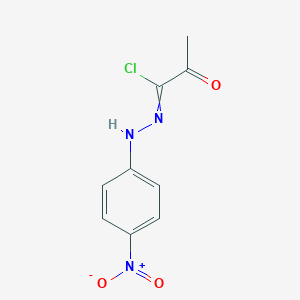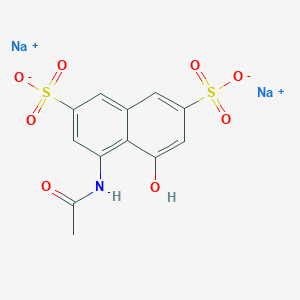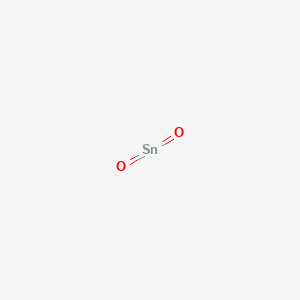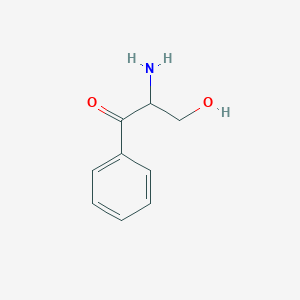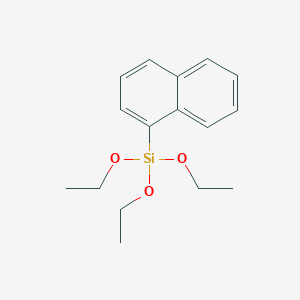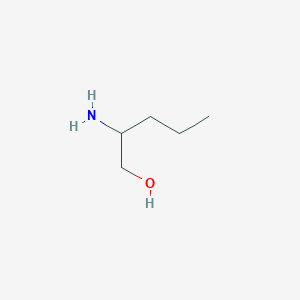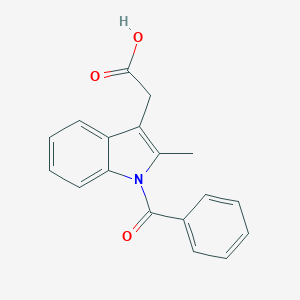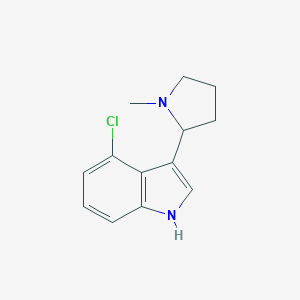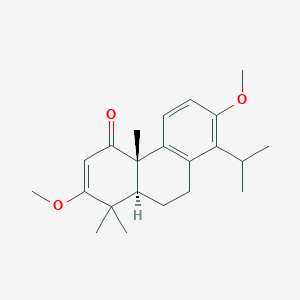
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one, also known as DMT, is a naturally occurring psychedelic compound found in several plants and animals. DMT has been used for centuries in various traditional spiritual practices and has gained popularity in recent years for its potential therapeutic uses.
Mechanism Of Action
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of various signaling pathways, leading to altered states of consciousness and mystical experiences.
Biochemical And Physiological Effects
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one has been shown to increase heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and thought processes.
Advantages And Limitations For Lab Experiments
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one has several advantages for laboratory experiments, including its ability to induce mystical experiences and alter consciousness. However, its illegal status in many countries and potential for abuse limit its use in research.
Future Directions
Future research on (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one should focus on its potential therapeutic uses, including its ability to treat mental health disorders and improve well-being. Additionally, further studies are needed to understand the long-term effects of (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one use and its potential risks. Finally, research on the synthesis of (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one and its analogs may lead to the development of new therapeutic compounds.
Synthesis Methods
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one can be synthesized in a laboratory using various methods, including the reduction of indole-3-acetonitrile and the condensation of indole-3-acetaldehyde and N,N-dimethyltryptamine. However, due to its illegal status in many countries, research on (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one synthesis is limited.
Scientific Research Applications
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one has been studied for its potential therapeutic uses in treating various mental health disorders, including depression, anxiety, and addiction. Research has also shown that (4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one can induce mystical experiences, which have been associated with positive psychological outcomes, such as increased well-being and life satisfaction.
properties
CAS RN |
18326-21-1 |
|---|---|
Product Name |
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one |
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(4aS,10aS)-2,7-dimethoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthren-4-one |
InChI |
InChI=1S/C22H30O3/c1-13(2)20-14-8-11-17-21(3,4)19(25-7)12-18(23)22(17,5)15(14)9-10-16(20)24-6/h9-10,12-13,17H,8,11H2,1-7H3/t17-,22+/m0/s1 |
InChI Key |
WRZQOGQNQRILKG-HTAPYJJXSA-N |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(C(=O)C=C(C3(C)C)OC)C)OC |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)C=C(C3(C)C)OC)C)OC |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)C=C(C3(C)C)OC)C)OC |
synonyms |
14-Isopropyl-3,13-dimethoxypodocarpa-2,8,11,13-tetren-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



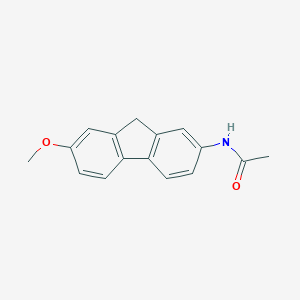
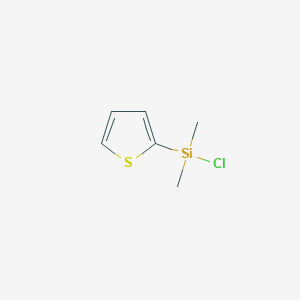
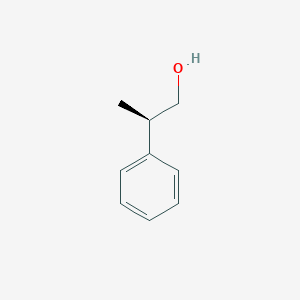
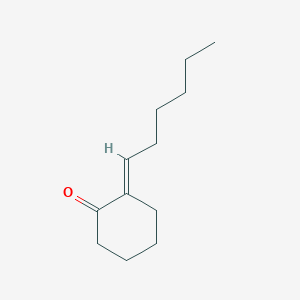
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
